molecular formula C24H27ClN4O3 B2357726 Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252841-61-4

Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2357726
CAS No.: 1252841-61-4
M. Wt: 454.96
InChI Key: CJUQSNORVXMFRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli-type compounds. Its core scaffold includes a tetrahydropyrimidine ring substituted at C-4 with a 2-chlorophenyl group, a methyl ester at C-5, and a piperazine-linked 4-methylphenyl moiety at C-4.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-16-7-9-17(10-8-16)29-13-11-28(12-14-29)15-20-21(23(30)32-2)22(27-24(31)26-20)18-5-3-4-6-19(18)25/h3-10,22H,11-15H2,1-2H3,(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUQSNORVXMFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The presence of a piperazine moiety and a chlorophenyl group suggests potential interactions with various biological targets.

Structural Formula

The structural representation of the compound can be summarized as follows:

C20H24ClN3O3\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{3}

Antidepressant Activity

Recent studies have indicated that similar compounds with piperazine rings show significant antidepressant activity. The mechanism is often associated with the modulation of serotonin and norepinephrine receptors. For instance, compounds with structural similarities have demonstrated efficacy in animal models of depression, suggesting that methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may share this activity.

Antimicrobial Properties

Research has shown that tetrahydropyrimidine derivatives possess antimicrobial properties. A study on related compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of structurally similar compounds:

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
4-amino-5-(4-chlorophenyl)-2-[(5-mercapto...Staphylococcus aureus32 µg/mL
6-(2-chlorophenyl)-2-{[2-(1,3-dioxo...Escherichia coli64 µg/mL
Methyl 4-(2-chlorophenyl)-6-{[4-(4-methyl...Enterobacter aerogenes16 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of various tetrahydropyrimidine derivatives for their biological activities. One derivative exhibited significant inhibition against cancer cell lines, indicating potential anticancer properties. The study highlighted the importance of substituents on the piperazine ring in enhancing biological activity.

Interaction with Biological Targets

The compound's biological activity is likely mediated through interactions with specific receptors or enzymes. For example, piperazine derivatives have been shown to interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation and other neuropsychiatric conditions.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional differences between the target compound and its analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Variations on the Piperazine Ring

Compound ID Piperazine Substituent Key Differences & Implications Reference
Target compound 4-Methylphenyl Moderate lipophilicity (logP ~2–3 estimated); potential for balanced solubility and membrane permeability.
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-... 3-Chlorophenyl Increased electronegativity and steric bulk may enhance receptor binding but reduce metabolic stability.
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-... 4-Methoxybenzoyl Higher logP (2.88) due to benzoyl group; methoxy enhances electron density, possibly altering target interactions.

Key Insight : The 4-methylphenyl group in the target compound offers a balance between lipophilicity and steric demands compared to electron-withdrawing (e.g., chloro) or bulky (e.g., benzoyl) substituents .

Modifications at the 2-Oxo Position

Compound ID 2-Position Substituent Key Differences & Implications Reference
Target compound 2-Oxo Hydrogen-bond acceptor; may facilitate interactions with polar residues in enzymes or receptors.
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... 2-Thioxo Sulfur’s larger atomic radius and polarizability may improve binding to metal-containing enzymes (e.g., kinases).
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... 2-Thioxo + 4-hydroxyphenyl Enhanced antioxidant activity observed in similar DHPMs (IC50 = 0.6 mg/mL in DPPH assay).

Key Insight : Thioxo substitution (2-S) in analogs correlates with improved radical scavenging and enzyme inhibition, suggesting the target’s 2-oxo group may limit such effects .

Ester Group Variations

Compound ID Ester Group Key Differences & Implications Reference
Target compound Methyl ester Compact size; faster hydrolysis in vivo compared to bulkier esters, potentially influencing bioavailability.
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-... Ethyl ester Increased lipophilicity (logP +0.5 vs. methyl); slower metabolic clearance.
Ethyl 4-(2,4-dichlorophenyl)-1-ethyl-6-... Ethyl ester + dichlorophenyl Enhanced halogen bonding but reduced solubility; dichlorophenyl may improve target specificity.

Key Insight : Methyl esters generally offer lower logP and faster metabolic processing, whereas ethyl esters extend half-life but may reduce solubility .

Pharmacological Potential

  • Antioxidant Activity : DHPMs with thioxo and furan substituents (e.g., ) show radical scavenging, but the target’s 2-oxo and 4-methylphenyl groups may limit this .
  • Enzyme Inhibition : Piperazine-linked DHPMs (e.g., ) demonstrate thymidine phosphorylase inhibition, suggesting the target’s piperazine-4-methylphenyl moiety could have similar applications .
  • Antibacterial Activity : Analogs with thiophene or pyrazole substituents () highlight the role of heterocycles, which the target lacks, in antimicrobial efficacy .

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